molecular formula C17H16BrN B14053923 7-Bromo-5-isopropyl-2-phenyl-1H-indole

7-Bromo-5-isopropyl-2-phenyl-1H-indole

Cat. No.: B14053923
M. Wt: 314.2 g/mol
InChI Key: BZOYHERELRYUBO-UHFFFAOYSA-N
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Description

7-Bromo-5-isopropyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-isopropyl-2-phenyl-1H-indole typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole coreThe isopropyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-isopropyl-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoles, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

7-Bromo-5-isopropyl-2-phenyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-isopropyl-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The bromine, isopropyl, and phenyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-isopropyl-2-phenyl-1H-indole is unique due to the combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16BrN

Molecular Weight

314.2 g/mol

IUPAC Name

7-bromo-2-phenyl-5-propan-2-yl-1H-indole

InChI

InChI=1S/C17H16BrN/c1-11(2)13-8-14-10-16(12-6-4-3-5-7-12)19-17(14)15(18)9-13/h3-11,19H,1-2H3

InChI Key

BZOYHERELRYUBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)Br

Origin of Product

United States

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